molecular formula C11H11NO3 B11045426 4-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione

4-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B11045426
M. Wt: 205.21 g/mol
InChI Key: UTFMZTXSVPLLAU-UHFFFAOYSA-N
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Description

4-Ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a heterocyclic compound featuring a seven-membered benzoxazepine ring fused with a benzene ring, substituted with an ethyl group at the 4-position and two ketone groups at the 3- and 5-positions.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-ethyl-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C11H11NO3/c1-2-12-10(13)7-15-9-6-4-3-5-8(9)11(12)14/h3-6H,2,7H2,1H3

InChI Key

UTFMZTXSVPLLAU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)COC2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an ortho-aminophenol derivative with an appropriate carboxylic acid derivative, followed by cyclization to form the benzoxazepine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxazepine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoxazepine vs. Benzodiazepine Derivatives

  • Core Structure Differences: 4-Ethyl-1,4-benzoxazepine-3,5-dione contains an oxygen atom in the seven-membered ring, increasing polarity (PSA: 49.41) compared to benzodiazepines like 4-ethyl-1H-1,4-benzodiazepine-3,5(2H,4H)-dione (C₁₁H₁₂N₂O₂; molecular weight: 204.09 g/mol). Biological Implications: Benzodiazepines are well-known for GABA receptor modulation, but the benzoxazepine analog’s oxygen may alter binding kinetics or metabolic stability, warranting further pharmacological studies .

Substituent Effects

  • 4-Ethyl Group: The ethyl group at the 4-position in the target compound contrasts with 2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione (C₂₀H₁₇FNO₅; CAS 903191-82-2). The latter’s 4-position substituent includes a fluorinated phenyl group, which increases lipophilicity (logP) and may enhance blood-brain barrier penetration compared to the simpler ethyl group .
  • Aromatic vs. Aliphatic Substituents :
    • 4-(3-Methylphenyl)-1H-1,4-benzodiazepine-3,5-dione (C₁₆H₁₄N₂O₂) features a bulky aromatic substituent, which could sterically hinder receptor interactions but improve thermal stability due to π-stacking interactions .

Physicochemical and Structural Data

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) PSA (Ų) Key Substituents
4-Ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione Benzoxazepine C₁₁H₁₂N₂O₃ 220.23 49.41 4-Ethyl, 3,5-dione
4-Ethyl-1H-1,4-benzodiazepine-3,5(2H,4H)-dione Benzodiazepine C₁₁H₁₂N₂O₂ 204.09 43.68 4-Ethyl, 3,5-dione
2-Ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione Benzoxazepine C₂₀H₁₇FNO₅ 378.36 75.12 2-Ethyl, 4-(fluorophenyl-oxoethyl)
4-(3-Methylphenyl)-1H-1,4-benzodiazepine-3,5-dione Benzodiazepine C₁₆H₁₄N₂O₂ 266.30 43.68 4-(3-Methylphenyl)

Biological Activity

4-Ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a heterocyclic compound characterized by its unique benzoxazepine structure. This compound has gained attention in medicinal chemistry due to its diverse biological activities. Its molecular formula is C12H13N1O2, with a molecular weight of approximately 203.24 g/mol. The compound's structure features an ethyl group and dione functionalities that contribute to its biological properties.

Biological Activities

Research indicates that 4-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione exhibits several significant biological activities:

  • Antitumor Activity : Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines. It has demonstrated cytotoxic effects against human colon adenocarcinoma (HCT15) and human skin melanoma (SKMel2) cell lines.
  • Anticonvulsant Properties : Similar compounds in the benzodiazepine class are known for their anticonvulsant effects, suggesting potential in treating seizure disorders.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating biological pathways involved in disease processes.

The exact mechanisms through which 4-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione exerts its biological effects are still under investigation. However, it is believed that the compound interacts with cellular targets such as:

  • Receptors : It may bind to neurotransmitter receptors or other signaling pathways that regulate cellular functions.
  • Enzymes : Inhibition of enzymes involved in cancer progression or neuroactivity could be a key mechanism.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of the biological activity of derivatives of 4-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione. Below are summarized findings from notable research:

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic activity of various derivatives against HCT15 and SKMel2 cell lines. Results indicated moderate cytotoxicity with IC50 values ranging from 30 to 40 µg/mL for selected compounds .
  • In Vivo Studies :
    • In vivo studies on animal models have shown promising results for antitumor activity. The compound was administered in different dosages to assess its therapeutic efficacy and safety profile.
  • Mechanistic Insights :
    • Molecular docking studies revealed that 4-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione has a favorable binding affinity for certain protein targets involved in cancer metabolism .

Comparative Analysis

To better understand the uniqueness of 4-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1,4-Benzodiazepine-3,5-dioneC9H7N1O2Known for anxiolytic properties
3-HydroxybenzoxazepineC9H9N1O3Exhibits different biological activities
2-Ethyl-1-benzothiazepineC11H12N2OSStudied for neuroprotective effects

The ethyl substitution and dione functionality in 4-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione may contribute to distinct biological activities not observed in these similar compounds.

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